7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride
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Overview
Description
7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C9H17N.ClH. It is known for its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride typically involves the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. One common method involves the cyclization of a linear precursor in the presence of a strong acid, such as hydrochloric acid, to form the spirocyclic structure. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or distillation to achieve the desired purity levels. The compound is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octane hydrochloride
- 7,7-Dimethyl-6-thia-2-azaspiro[3.4]octane hydrochloride
Uniqueness
7,7-Dimethyl-6-azaspiro[3.4]octane hydrochloride is unique due to its nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7,7-dimethyl-6-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-8(2)6-9(7-10-8)4-3-5-9;/h10H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIDUODBIRLAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC2)CN1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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